molecular formula C6H4N2S B153566 Thiazolo[5,4-c]pyridine CAS No. 273-70-1

Thiazolo[5,4-c]pyridine

Cat. No. B153566
CAS RN: 273-70-1
M. Wt: 136.18 g/mol
InChI Key: FHIMYVFGWKCROK-UHFFFAOYSA-N
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Description

Thiazolo[5,4-c]pyridine is a heterocyclic compound that is part of a broader class of thiazolo-pyridine derivatives. These compounds are known for their diverse range of biological activities and have been the subject of various studies to explore their potential applications in medicinal chemistry and material science .

Synthesis Analysis

The synthesis of thiazolo[5,4-c]pyridine derivatives has been approached through various methods. For instance, a novel way to synthesize tricyclic heteroaromatics such as thiazolo[5,4-b]thieno[3,2-e]pyridine derivatives has been reported using a one-pot reaction involving diazepinethiones and aldehydes, catalyzed by scandium(III) triflate . Another study describes the synthesis of thiazolo[4,5-b]pyridine-2(3H)-one derivatives through a [3+3]-cyclization of 4-amino-5H-thiazol-2-one with α,β-unsaturated ketones or α-ketoacids . Additionally, a green chemoselective synthesis of thiazolo[3,2-a]pyridine derivatives has been achieved using microwave-assisted three-component reactions in water .

Molecular Structure Analysis

The molecular structure of thiazolo[5,4-c]pyridine derivatives has been confirmed using various spectroscopic techniques such as FTIR, 1H and 13C NMR analyses . Single-crystal X-ray diffraction analysis has also been employed to establish the structures of newly synthesized compounds .

Chemical Reactions Analysis

Thiazolo[5,4-c]pyridine derivatives have been utilized in various chemical reactions. For example, they have been used in SN2→Thorpe–Ziegler→Thorpe–Guareschi domino reactions for the preparation of substituted thiazolo[4,5-b]pyridines and other annulated heterocycles . These compounds have also been involved in reactions with isothiocyanates using KF/alumina catalyst to produce thiazolo[5,4-d]pyrimidines .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolo[5,4-c]pyridine derivatives have been explored in several studies. For instance, a PT-based donor-acceptor-type conjugated polymer displayed favorable redox activity and stability, with a lower bandgap than its BT analog, indicating potential applications in electrochromics . The antioxidant potential of novel heterocyclic compounds containing thiazolo[5,4-c]pyridine moieties has been evaluated using DPPH scavenging assays, revealing potent capacities for scavenging free radicals . Additionally, the herbicidal activity of 5-(haloalkyl)-substituted thiazolo[4,5-b]pyridine-3(2H)-acetic acid derivatives has been investigated, showing higher activity on dicotyledonous species .

Relevant Case Studies

Several case studies have highlighted the potential applications of thiazolo[5,4-c]pyridine derivatives. For example, the anti-inflammatory and antioxidant activities of novel 3H-thiazolo[4,5-b]pyridines have been studied in vivo and in vitro, showing promising results . In the field of medicinal chemistry, thiazolo[5,4-d]pyrimidine derivatives have been identified as human A1 and A2A adenosine receptor antagonists/inverse agonists, with potential implications for the treatment of various diseases . Furthermore, the antiproliferative and apoptosis-inducing activity of thiazolo[5,4-d]pyrimidines has been tested on a panel of cancer cell lines, with certain derivatives showing significant activity and inducing apoptosis in specific cell lines .

Scientific Research Applications

Synthesis Methods

  • Convenient Synthesis Procedures : Thiazolo[5,4-c]pyridines can be synthesized through convenient procedures, enhancing the efficiency of producing these compounds (El‐Hiti, 2003).

  • One-Step Synthesis : A one-step synthesis method for thiazolo[5,4-c]pyridines has been reported, further simplifying their production (Sahasrabudhe et al., 2009).

Biological and Chemical Properties

  • Anticancer Activity : Certain thiazolo[5,4-c]pyridine derivatives have shown promising anticancer activities, indicating their potential use in cancer therapy (Singh et al., 2013).

  • Antimicrobial Activity : These compounds also exhibit antimicrobial properties, making them relevant in the development of new antimicrobial agents (Ghoneim et al., 2021).

  • Antioxidant Properties : Thiazolo[5,4-c]pyridine derivatives have shown antioxidant activities, suggesting their potential use in managing oxidative stress-related conditions (Shi et al., 2009).

Pharmacological Applications

  • Phosphoinositide 3-Kinase Inhibitors : Some thiazolo[5,4-c]pyridine derivatives are effective as phosphoinositide 3-kinase inhibitors, highlighting their potential in therapeutic applications (Xia et al., 2020).

  • Herbicidal Activity : Additionally, thiazolo[5,4-c]pyridine-based compounds have been explored for their use in agriculture, particularly as herbicides (Hegde & Mahoney, 1993).

properties

IUPAC Name

[1,3]thiazolo[5,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2S/c1-2-7-3-6-5(1)8-4-9-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHIMYVFGWKCROK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1N=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50562784
Record name [1,3]Thiazolo[5,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50562784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiazolo[5,4-c]pyridine

CAS RN

273-75-6
Record name [1,3]Thiazolo[5,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50562784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-[(tert-Butoxycarbonyl)amino]-3-mercaptopyridine (33.2 g) was dissolved in formic acid (250 ml), and the solution was heated under reflux for 3 days. The reaction mixture was concentrated under reduced pressure, and a 5N aqueous solution (100 ml) of potassium hydroxide and ether were added to the residue to separate an organic layer. The organic layer was dried over anhydrous sodium sulfate, and the solvent was then distilled off under reduced pressure. The residue was purified by column chromatography on silica gel (dichloromethane:methanol=25:1) to obtain the title compound (9.03 g) as a colorless solid.
Quantity
33.2 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
133
Citations
KP Sahasrabudhe, M Angels Estiarte… - Journal of …, 2009 - Wiley Online Library
A one‐step synthesis of thiazolo[5,4‐b]pyridines from an appropriately substituted chloronitropyridine and thioamide, or thiourea, is presented. In particular, the reaction was used to …
Number of citations: 12 onlinelibrary.wiley.com
AS Katner, RF Brown - Journal of heterocyclic chemistry, 1990 - Wiley Online Library
Diethoxymethyl acetate was used to cyclize o‐disubstituted aminopyridines to oxazolo[4,5‐c]pyridines and imidazo[4,5‐c]pyridines. All the possible imidazole‐methylated imidazo[4,5‐c]…
Number of citations: 24 onlinelibrary.wiley.com
AA Ghoneim, R Zafar, AF El-Farargy - Polycyclic Aromatic …, 2022 - Taylor & Francis
In this research, we study here, the synthesis of 5-arylidenethiazolidin-4-one derivatives 5 which was used as a base for the synthesis of new thiazolo[4,5-d]thiopyrimidine derivatives …
Number of citations: 2 www.tandfonline.com
N Haginoya, S Kobayashi, S Komoriya… - Bioorganic & medicinal …, 2004 - Elsevier
In our investigation of factor Xa inhibitors, a series of 1-(6-chloronaphthalen-2-yl)sulfonyl-4-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carbonyl)piperazines 3a–i were synthesized. In …
Number of citations: 20 www.sciencedirect.com
M Amat, A Kövér, D Jokic, O Lozano, M Pérez… - ARKIVOC, 2010 - researchgate.net
A straightforward synthesis of the Met antagonist JLK1360 involving an alkylationcyclocondensation process using aminothiazole 1 and nitrophenacyl bromide 2, reduction of the nitro …
Number of citations: 1 www.researchgate.net
TI Chaban - Журнал органічної та фармацевтичної хімії, 2015 - irbis-nbuv.gov.ua
The review systematizes the theoretical and experimental data concerning methods of synthesis of condensed thiazolopyridines, which at present have been insufficiently studied, the …
Number of citations: 2 www.irbis-nbuv.gov.ua
W Chen, K Li - Phosphorus, Sulfur, and Silicon, 2011 - Taylor & Francis
In this article, we describe the use of diphenyl carbonate (DPC) as a carbonyl source instead of isocyanate to synthesize asymmetric substituted urea derivatives. In a study aiming to …
Number of citations: 7 www.tandfonline.com
G Messire, V Ferreira, E Caillet, L Bodin, A Auville… - Molecules, 2023 - mdpi.com
Following the work already carried out in our laboratory on eucalyptol, a new green solvent derived from biomass, we are now looking at sabinene as another new green solvent. …
Number of citations: 8 www.mdpi.com
M Amat Tusón, A Köver, D Jokic, O Lozano… - Arkivoc, vol. 2010 …, 2010 - diposit.ub.edu
A straightforward synthesis of the Met antagonist JLK1360 involving an alkylationcyclocondensation process using aminothiazole 1 and nitrophenacyl bromide 2, reduction of the nitro …
Number of citations: 3 diposit.ub.edu
WJ Wang, LX Liao, ZD Huang, FT Wei, XL Yang - ACS omega, 2022 - ACS Publications
We investigated the secondary metabolites present in Penicillium janthinellum MPT-25, an endophytic fungus isolated from Taxus wallichiana var. chinensis (Pilger) Florin. Chemical …
Number of citations: 4 pubs.acs.org

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